

Application of Almasilate in Controlled Release Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Almasilate**

Cat. No.: **B1212279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a crystalline polyhydrate of aluminum magnesium silicate, is traditionally known for its antacid properties, functioning by neutralizing gastric acid.[1] However, its inherent layered silicate structure and high surface area make it a promising excipient for the development of controlled release drug delivery systems. Under the interchangeable name magnesium aluminum silicate (MAS), this versatile material has been explored as a drug carrier to modulate the release of active pharmaceutical ingredients (APIs).[2][3] Its utility extends to forming complexes with drugs, which can then be incorporated into various dosage forms to achieve sustained or targeted release profiles.[4][5]

These application notes provide a comprehensive overview of the use of **Almasilate** (Magnesium Aluminum Silicate) in controlled release systems. Detailed experimental protocols and quantitative data from various studies are presented to guide researchers in harnessing the potential of this excipient.

Key Applications and Mechanisms

Almasilate's primary role in controlled release systems is as a carrier that interacts with the drug substance to form a stable complex. This interaction, often an electrostatic attraction between the negatively charged silicate layers and cationic drug molecules, allows for the

intercalation of the drug into the clay's structure.[6] This complexation can enhance the thermal stability of the API and serve as a reservoir from which the drug is gradually released.[7]

The release mechanism is typically a combination of diffusion and erosion. In matrix systems, the **Almasilate**-drug complex is often combined with hydrophilic polymers. Upon hydration, these polymers swell to form a gel layer that controls the diffusion of the drug and the erosion of the matrix, leading to a sustained release profile.[4][5][6] The release kinetics can be further tailored by adjusting the formulation parameters, such as the drug-to-**Almasilate** ratio, the type and concentration of polymers, and the pH of the surrounding medium.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the use of Magnesium Aluminum Silicate (**Almasilate**) in controlled release systems.

Table 1: Drug Loading and Binding Affinity

Drug	Almasilate Type/Ratio	Preparation pH	Binding Affinity (Ka) (M ⁻¹)	Reference
Propranolol Hydrochloride	MAS-PEO mixture	Not specified	$5.37 \times 10^4 \pm 7.54 \times 10^3$ (at 25°C)	[4]
Propranolol Hydrochloride	MAS-PEO mixture	Not specified	$8.63 \times 10^4 \pm 6.11 \times 10^3$ (at 37°C)	[4]
Nicotine	SA-MAS dispersion	4, 7, 10	Adsorption confirmed	[3]

Table 2: In Vitro Drug Release Kinetics

Drug Formulation	Release Medium	Release Kinetics Model	Key Findings	Reference
Nicotine-MAS complex-loaded Sodium Alginate tablets	pH 6.8 phosphate buffer	Zero-order	Swelling/erosion-controlled release. Higher permeation at pH 9 preparation.	[5]
Nicotine-MAS complexes	pH 6 phosphate buffer	Particle diffusion-controlled, Higuchi model	Sustained release after an initial burst.	[7]
Propranolol HCl-MAS in PEO matrix	0.1 M HCl and pH 6.8 phosphate buffer	Zero-order (with up to 50% PEO)	Controlled release achieved with as low as 5% PEO.	[4][8]
Acetaminophen-coated tablets with SA-MAS films	Acidic medium and pH 6.8 phosphate buffer	Zero-order	Drug diffusion in acidic medium; swelling and erosion at pH 6.8.	[9]

Experimental Protocols

Protocol 1: Preparation of Drug-Almasilate (MAS) Complex

This protocol describes a general method for the preparation of a drug-**Almasilate** complex, which can then be used in various controlled release formulations.

Materials:

- Active Pharmaceutical Ingredient (API), cationic drug
- Magnesium Aluminum Silicate (**Almasilate**)
- Deionized water

- pH adjustment solutions (e.g., HCl, NaOH)
- Magnetic stirrer
- Centrifuge
- Drying oven or freeze dryer

Procedure:

- Disperse a known amount of Magnesium Aluminum Silicate in deionized water with continuous stirring to form a uniform suspension.
- Separately, dissolve the API in deionized water.
- Adjust the pH of the API solution to the desired level using appropriate pH adjustment solutions. The optimal pH will depend on the pKa of the drug to ensure it is in a cationic form.
- Slowly add the API solution to the **Almasilate** suspension while stirring continuously.
- Allow the mixture to stir for a specified period (e.g., 24 hours) to ensure complete complexation.
- Separate the formed complex from the supernatant by centrifugation.
- Wash the complex with deionized water to remove any unbound drug.
- Dry the complex using a suitable method, such as oven drying at a controlled temperature or freeze-drying, to obtain a fine powder.

Protocol 2: Formulation of Controlled Release Matrix Tablets by Direct Compression

This protocol outlines the preparation of controlled release matrix tablets incorporating the drug-**Almasilate** complex.

Materials:

- Drug-**Almasilate** complex (from Protocol 1)
- Hydrophilic polymer (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyethylene Oxide - PEO)
- Filler (e.g., Microcrystalline Cellulose)
- Lubricant (e.g., Magnesium Stearate)
- V-blender or suitable powder mixer
- Tablet press with appropriate tooling

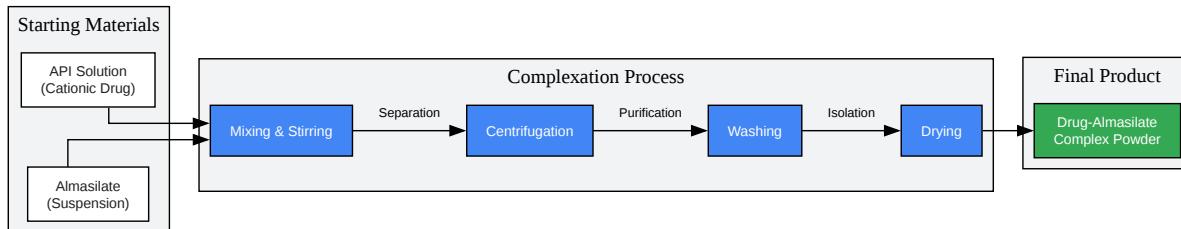
Procedure:

- Accurately weigh the required amounts of the drug-**Almasilate** complex, hydrophilic polymer, and filler.
- Geometrically mix the powders in a V-blender for a sufficient time (e.g., 15-20 minutes) to ensure homogeneity.
- Add the lubricant to the powder blend and mix for a short duration (e.g., 2-3 minutes). Avoid over-mixing.
- Compress the final blend into tablets using a tablet press at a defined compression force.
- Evaluate the tablets for physical properties such as hardness, thickness, weight variation, and friability.

Protocol 3: In Vitro Drug Release Study

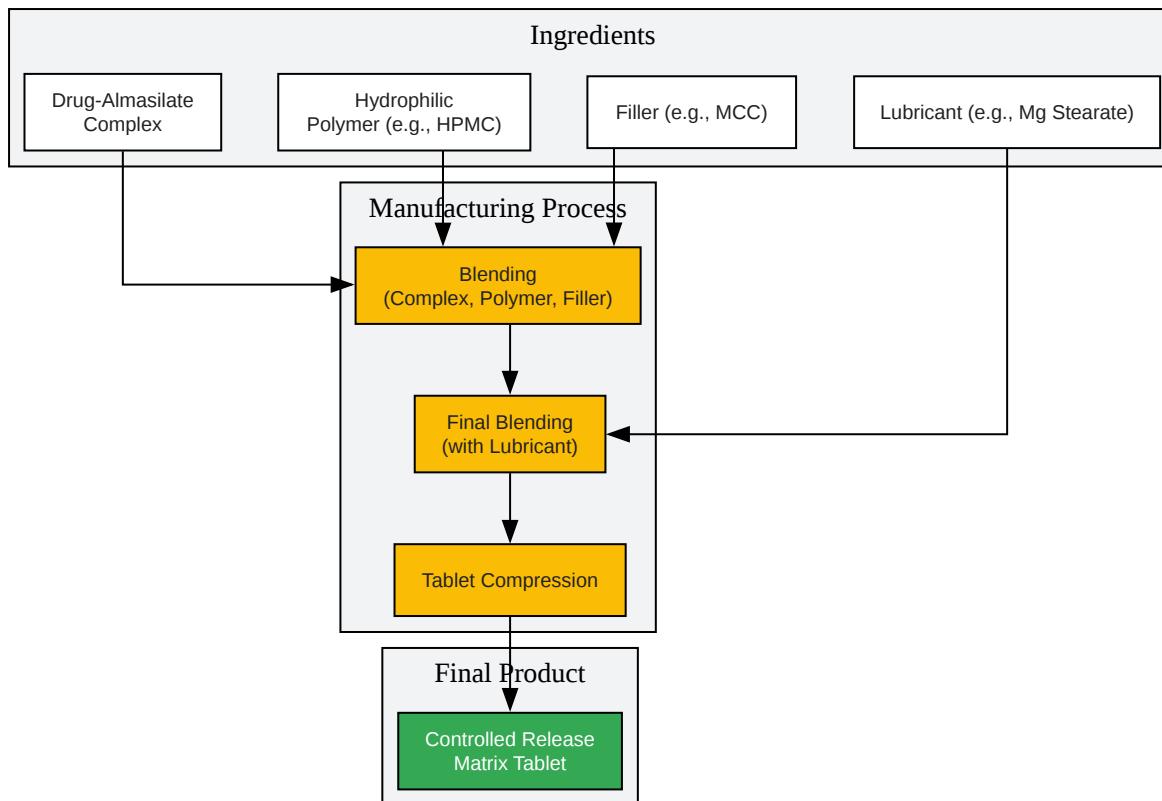
This protocol describes a typical in vitro dissolution test to evaluate the drug release profile from the formulated controlled release tablets.

Apparatus and Materials:

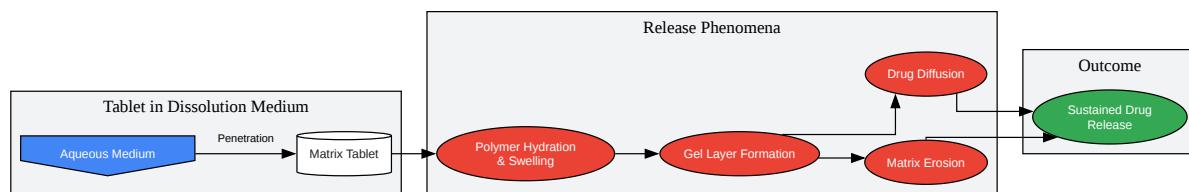

- USP Dissolution Apparatus 2 (Paddle method)

- Dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer)
- UV-Vis Spectrophotometer or HPLC for drug analysis
- Syringes and filters

Procedure:


- Set up the dissolution apparatus with the specified medium and maintain the temperature at 37 ± 0.5 °C.
- Place one tablet in each dissolution vessel.
- Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).
- Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_{max}).
- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
- Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a drug-**Almasilate** complex.

[Click to download full resolution via product page](#)

Caption: Process flow for formulating controlled release matrix tablets.

[Click to download full resolution via product page](#)

Caption: Mechanism of drug release from an **Almasilate**-based matrix tablet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Almasilate | Al₂H₂MgO₉Si₂ | CID 131704329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of nicotine-magnesium aluminum silicate complex-loaded sodium alginate matrix tablets for buccal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Propranolol-Magnesium Aluminium Silicate Intercalated Complexes as Drug Reservoirs in Polymeric Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. researchgate.net [researchgate.net]

- 9. Alginate-magnesium aluminum silicate films: effect of plasticizers on film properties, drug permeation and drug release from coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Almasilate in Controlled Release Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212279#application-of-almasilate-in-controlled-release-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com